BenchChemオンラインストアへようこそ!

2-(4-bromophenyl)-N-((2,3-dihydrobenzofuran-3-yl)methyl)acetamide

Halogen bonding Lipophilicity Physicochemical differentiation

2-(4-Bromophenyl)-N-((2,3-dihydrobenzofuran-3-yl)methyl)acetamide (CAS 1787545-48-5; molecular formula C₁₇H₁₆BrNO₂; molecular weight 346.2 g/mol) is a synthetic small molecule featuring a 4-bromophenylacetamide fragment conjugated to a 2,3-dihydrobenzofuran-3-yl-methylamine scaffold. The 2,3-dihydrobenzofuran core is recognized as a privileged structure in medicinal chemistry, particularly for designing inhibitors of mPGES‑1 and bromodomain-containing proteins , while the 4‑bromophenyl substituent introduces polarizable halogen-bonding potential not present in the corresponding chloro, fluoro, or unsubstituted phenyl analogs.

Molecular Formula C17H16BrNO2
Molecular Weight 346.224
CAS No. 1787545-48-5
Cat. No. B2434913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-bromophenyl)-N-((2,3-dihydrobenzofuran-3-yl)methyl)acetamide
CAS1787545-48-5
Molecular FormulaC17H16BrNO2
Molecular Weight346.224
Structural Identifiers
SMILESC1C(C2=CC=CC=C2O1)CNC(=O)CC3=CC=C(C=C3)Br
InChIInChI=1S/C17H16BrNO2/c18-14-7-5-12(6-8-14)9-17(20)19-10-13-11-21-16-4-2-1-3-15(13)16/h1-8,13H,9-11H2,(H,19,20)
InChIKeyRUBNFMYHQKTWRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1787545-48-5 | 2-(4-Bromophenyl)-N-((2,3-dihydrobenzofuran-3-yl)methyl)acetamide – Compound Overview for Procurement


2-(4-Bromophenyl)-N-((2,3-dihydrobenzofuran-3-yl)methyl)acetamide (CAS 1787545-48-5; molecular formula C₁₇H₁₆BrNO₂; molecular weight 346.2 g/mol) is a synthetic small molecule featuring a 4-bromophenylacetamide fragment conjugated to a 2,3-dihydrobenzofuran-3-yl-methylamine scaffold. The 2,3-dihydrobenzofuran core is recognized as a privileged structure in medicinal chemistry, particularly for designing inhibitors of mPGES‑1 [1] and bromodomain-containing proteins [2], while the 4‑bromophenyl substituent introduces polarizable halogen-bonding potential not present in the corresponding chloro, fluoro, or unsubstituted phenyl analogs. This compound is supplied primarily for non‑human research applications and has been curated in authoritative chemical databases under this CAS registry .

Why Generic 4‑Halophenyl/Dihydrobenzofuran Acetamides Cannot Substitute for 1787545-48-5


Compounds within the 2‑(4‑halophenyl)‑N‑((2,3‑dihydrobenzofuran‑3‑yl)methyl)acetamide series are not functionally interchangeable because the halogen atom dictates both pharmacodynamic target engagement and physicochemical properties relevant to experimental reproducibility. Systematic SAR studies across dihydrobenzofuran‑based inhibitor programs have demonstrated that bromine substitution confers distinct steric and electronic modulation of protein‑ligand interactions compared to chlorine or fluorine, directly affecting potency, selectivity, and metabolic stability [1]. Furthermore, the regiospecific attachment of the acetamide linker at the dihydrobenzofuran 3‑position imposes a conformational constraint that cannot be replicated by isomeric or ring‑opened analogs, leading to divergent biological readouts even when the 4‑bromophenyl motif is conserved [2]. These factors collectively mean that substituting the target compound with a closely related analog risks invalidating cross‑study comparisons and introduces uncontrolled variables into SAR campaigns.

Quantitative Evidence Guide: 1787545-48-5 Differentiation from Closest Analogs


Halogen‑Dependent Physicochemical Profile of 1787545-48-5 vs. Chloro and Fluoro Analogs

The 4‑bromophenyl group in the target compound imparts higher lipophilicity and greater halogen‑bond donor capacity relative to its 4‑chlorophenyl and 4‑fluorophenyl congeners, directly influencing compound partitioning, passive permeability, and target‑binding thermodynamics [1]. While direct experimental logP/logD values for 1787545-48-5 are not disclosed in the public domain, the molecular weight and substituent contribution (Br vs. Cl vs. F) serve as a class‑level differentiator in the absence of head‑to‑head measured data .

Halogen bonding Lipophilicity Physicochemical differentiation

Class‑Level HDAC Inhibitory Activity of the 4‑Bromophenyl‑Dihydrobenzofuran Scaffold

A closely related 4‑bromophenyl‑substituted dihydrobenzofuran derivative (BDBM50132347/CHEMBL3633763) exhibited an IC₅₀ of 97 nM against human HDAC in HeLa nuclear extract, measured via a fluorometric assay using Fluor de Lys substrate [1]. While the exact compound 1787545-48-5 differs in the linker region, the shared 4‑bromophenyl‑dihydrobenzofuran pharmacophore supports class‑level HDAC inhibition. By contrast, a 4‑chlorophenyl‑containing analog from a distinct chemotype (BDBM119703) showed an IC₅₀ of 71 nM in a deacetylase assay at 30 °C, highlighting that halogen identity modulates potency even within the same target class [2]. These data underscore that 1787545-48-5 occupies a specific activity niche within the halogen‑substituted dihydrobenzofuran‑acetamide series.

HDAC inhibition Epigenetics Enzyme assay

Precedented Selectivity Windows for 2,3‑Dihydrobenzofuran Scaffolds: BD2 over BD1

Optimization of the 2,3‑dihydrobenzofuran core has yielded BET inhibitors with up to 1000‑fold selectivity for the second bromodomain (BD2) over the first bromodomain (BD1), as demonstrated by compound 71 (GSK852) in the GSK series [1]. Although 1787545-48-5 has not been profiled in published BET bromodomain assays, the shared 2,3‑dihydrobenzofuran ring system suggests potential for comparable selectivity, and the 4‑bromophenyl substituent may further refine selectivity through differential interactions with the BC loop and ZA channel residues that distinguish BD1 from BD2 [2]. Non‑dihydrobenzofuran scaffolds (e.g., benzofuran, chroman) generally exhibit lower BD2/BD1 selectivity ratios in the same assay panel [1].

Bromodomain selectivity BET inhibition Epigenetics

Metabolic Stability Tuning via 4‑Bromo Substitution on the Dihydrobenzofuran Core

In the GSK dihydrobenzofuran BET inhibitor optimization program, insertion of a quaternary center into the 2,3‑dihydrobenzofuran core was required to block a key site of cytochrome P450‑mediated metabolism and improve solubility [1]. The 4‑bromophenyl substituent on 1787545-48-5 contributes to metabolic stability by increasing steric hindrance and reducing electron density on the phenyl ring compared to 4‑fluoro or 4‑hydrogen analogs, which are more susceptible to oxidative metabolism [2]. While direct metabolic stability data (e.g., intrinsic clearance in human liver microsomes) for 1787545-48-5 are not publicly available, the bromine atom provides a class‑level advantage in blocking para‑hydroxylation, a major metabolic soft spot for unsubstituted phenylacetamides [2].

Metabolic stability Cytochrome P450 Lead optimization

Conformational Constraint Imposed by the Dihydrobenzofuran 3‑Methyl Linker

The 2,3‑dihydrobenzofuran‑3‑yl‑methylamine linker in 1787545-48-5 introduces a defined dihedral angle between the acetamide moiety and the dihydrobenzofuran ring, restricting conformational freedom relative to flexible‑linker analogs (e.g., ethyl or propyl spacers) and benzofuran (fully aromatic) analogs, which adopt a planar geometry [1]. In the context of mPGES‑1 inhibitor design, this conformational restriction was shown to be critical for achieving inhibitory activity in the low micromolar range, as flexible or planar analogs exhibited significantly reduced potency [2]. Although direct conformational data (e.g., X‑ray or NMR torsion angles) for 1787545-48-5 are not reported, the structural constraint is a class‑defining feature of the 3‑substituted‑2,3‑dihydrobenzofuran scaffold.

Conformational analysis Scaffold hopping Linker optimization

Purity and Sourcing Reproducibility for 1787545-48-5

The target compound 1787545-48-5 is cataloged by chemical suppliers with a typical purity specification of 95% (HPLC) as reported in the Chemsrc database . While many structural analogs (e.g., 2‑(4‑chlorophenyl)‑ and 2‑(4‑fluorophenyl)‑ variants) are also commercially available at similar purity levels, the brominated compound's higher molecular weight (346.2 Da) and distinct chromatographic retention behavior (predicted logP ~3.5) facilitate analytical verification and batch‑to‑batch quality control via LCMS . No formal stability or degradation data are publicly available; therefore, researchers are advised to request certificates of analysis (CoA) from the vendor and to verify identity by ¹H NMR and HRMS upon receipt.

Chemical purity Reproducibility Procurement quality

1787545-48-5: Evidence‑Backed Application Scenarios for Research and Procurement


Halogen‑Dependent SAR Profiling in HDAC or BET Bromodomain Inhibitor Programs

Researchers conducting systematic halogen‑scanning SAR on dihydrobenzofuran‑based epigenetic probes should procure 1787545-48-5 as the 4‑bromophenyl reference compound. The HDAC inhibitory activity of the scaffold‑related compound BDBM50132347 (IC₅₀ = 97 nM) [1] and the established 1000‑fold BD2/BD1 selectivity achievable with optimized 2,3‑dihydrobenzofurans [2] provide a quantitative baseline for evaluating the contribution of bromine to potency and selectivity. Its higher Hansch π value (0.86 vs. 0.71 for Cl, 0.14 for F) further supports its use in dissecting lipophilicity‑driven vs. halogen‑bonding‑driven effects on target engagement [3].

Metabolic Stability Screening in Lead Optimization Campaigns

The 4‑bromophenyl substituent of 1787545-48-5 blocks the para‑position, a primary site of CYP‑mediated hydroxylation in phenylacetamides [1]. Procurement of this compound enables direct comparison with its 4‑unsubstituted phenyl analog in human liver microsome stability assays, allowing medicinal chemistry teams to quantify the metabolic advantage conferred by bromine substitution. The precedent from the GSK dihydrobenzofuran program, where core modifications improved in vitro clearance and solubility [2], reinforces the value of the brominated scaffold as a metabolic‑stability reference point.

Conformational Analysis and Scaffold‑Hopping Studies

Investigators exploring the conformational determinants of mPGES‑1 or bromodomain binding should utilize 1787545-48-5 as a constrained dihydrobenzofuran probe. The sp³‑hybridized C3 of the dihydrobenzofuran ring enforces a non‑planar geometry that is essential for binding, as demonstrated by docking studies with mPGES‑1 [1]. Comparative biophysical profiling (e.g., SPR, ITC) against the fully aromatic benzofuran analog (planar) or flexible‑linker variants can reveal the thermodynamic signature (ΔH vs. −TΔS) of conformational pre‑organization, guiding rational scaffold‑hopping decisions [2].

Analytical Reference Standard for Bromine‑Containing Compound Libraries

Owing to its distinctive bromine isotopic pattern (¹⁰⁹Br:¹⁰¹Br ≈ 1:1), 1787545-48-5 serves as an effective LCMS reference standard for bromine‑containing compound libraries. Its predicted logP of ~3.5 and molecular weight of 346.2 Da place it in a chromatographic region that enables reliable calibration of retention time and mass accuracy for medium‑lipophilicity brominated small molecules. Procurement at documented purity (≥95% HPLC) [1] supports its use in instrument qualification and batch‑to‑batch consistency monitoring.

Quote Request

Request a Quote for 2-(4-bromophenyl)-N-((2,3-dihydrobenzofuran-3-yl)methyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.